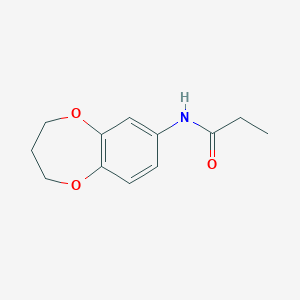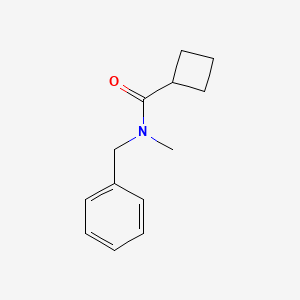
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide, commonly known as BDP, is a chemical compound that has recently gained significant attention in the scientific research community due to its potential therapeutic applications. BDP belongs to the class of benzodioxepin compounds, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Aplicaciones Científicas De Investigación
BDP has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BDP has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BDP has been studied for its potential antifungal properties, as it can inhibit the growth of various fungal species.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood, but it is believed to act through multiple pathways. BDP has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. BDP has also been shown to inhibit the growth of fungal species by disrupting the cell wall and membrane.
Biochemical and Physiological Effects
BDP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. BDP also has anti-inflammatory properties, which can reduce inflammation in various disease states. Additionally, BDP has been shown to inhibit the growth of fungal species, which can be useful in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDP in lab experiments is that it has a high degree of purity, which ensures that the results obtained are accurate and reproducible. Additionally, BDP has been shown to have low toxicity in animal studies, which makes it a safe compound to work with. However, one of the limitations of using BDP in lab experiments is that it is a relatively new compound, and its properties and mechanisms of action are not fully understood.
Direcciones Futuras
There are several future directions for the research on BDP. One area of research is to further investigate its anticancer properties and its potential use in cancer therapy. Another area of research is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanisms of action of BDP and to identify potential drug targets. Finally, the synthesis of BDP can be optimized to improve its yield and purity, which can facilitate its use in various scientific research applications.
Conclusion
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide, or BDP, is a promising chemical compound that has potential therapeutic applications in various scientific research areas. Its synthesis method has been optimized to achieve a high yield of BDP with minimal impurities. BDP has been shown to have anticancer, anti-inflammatory, and antifungal properties, and its mechanisms of action are still being investigated. While BDP has several advantages for lab experiments, further research is needed to fully understand its properties and mechanisms of action.
Métodos De Síntesis
The synthesis of BDP involves the reaction of 3,4-methylenedioxybenzaldehyde with propanoyl chloride in the presence of a base catalyst. The resulting product is then reduced using sodium borohydride to yield N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide. This method has been optimized to achieve a high yield of BDP with minimal impurities.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-12(14)13-9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFTLMIVDYRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)

